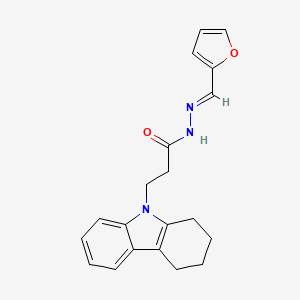
3-(3,4-Dihydro-1H-carbazol-9(2H)-yl)-N'-(furan-2-ylmethylene)propanehydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-Dihydro-1H-carbazol-9(2H)-yl)-N’-(furan-2-ylmethylene)propanehydrazide is a synthetic organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a carbazole moiety linked to a furan ring through a hydrazide linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dihydro-1H-carbazol-9(2H)-yl)-N’-(furan-2-ylmethylene)propanehydrazide typically involves the following steps:
Formation of the Carbazole Moiety: The carbazole ring can be synthesized through cyclization reactions involving appropriate starting materials such as aniline derivatives.
Hydrazide Formation: The hydrazide linkage is introduced by reacting the carbazole derivative with hydrazine or its derivatives under controlled conditions.
Furan Ring Introduction: The final step involves the condensation of the hydrazide intermediate with a furan aldehyde to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can occur at the hydrazide linkage, potentially converting it to an amine.
Substitution: The compound can participate in substitution reactions, especially at the carbazole moiety, where electrophilic aromatic substitution can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated carbazole derivatives.
科学研究应用
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: It can be used in the synthesis of organic semiconductors or light-emitting diodes (LEDs).
Biology
Antimicrobial Agents: The compound may exhibit antimicrobial properties, making it a candidate for drug development.
Enzyme Inhibition: It could act as an inhibitor for specific enzymes, providing insights into biochemical pathways.
Medicine
Drug Development:
Diagnostics: Use in diagnostic assays due to its unique chemical properties.
Industry
Polymer Synthesis: The compound can be used as a monomer or cross-linking agent in polymer chemistry.
Dye Manufacturing: It may serve as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 3-(3,4-Dihydro-1H-carbazol-9(2H)-yl)-N’-(furan-2-ylmethylene)propanehydrazide would depend on its specific application. For instance:
Biological Activity: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Catalytic Activity: As a ligand, it may facilitate catalytic reactions by stabilizing transition states or intermediates.
相似化合物的比较
Similar Compounds
3-(3,4-Dihydro-1H-carbazol-9(2H)-yl)-N’-(thiophen-2-ylmethylene)propanehydrazide: Similar structure with a thiophene ring instead of a furan ring.
3-(3,4-Dihydro-1H-carbazol-9(2H)-yl)-N’-(pyridin-2-ylmethylene)propanehydrazide: Contains a pyridine ring instead of a furan ring.
Uniqueness
Structural Features: The presence of both carbazole and furan rings linked through a hydrazide linkage is unique and may impart specific chemical and biological properties.
Reactivity: The compound’s reactivity profile may differ from similar compounds due to the electronic and steric effects of the furan ring.
属性
CAS 编号 |
612047-90-2 |
|---|---|
分子式 |
C20H21N3O2 |
分子量 |
335.4 g/mol |
IUPAC 名称 |
N-[(E)-furan-2-ylmethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide |
InChI |
InChI=1S/C20H21N3O2/c24-20(22-21-14-15-6-5-13-25-15)11-12-23-18-9-3-1-7-16(18)17-8-2-4-10-19(17)23/h1,3,5-7,9,13-14H,2,4,8,10-12H2,(H,22,24)/b21-14+ |
InChI 键 |
FXXQMJXQESCTGB-KGENOOAVSA-N |
手性 SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)N/N=C/C4=CC=CO4 |
规范 SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=CC=CO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(4-methylphenyl)-4-{[(E)-(3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11998730.png)
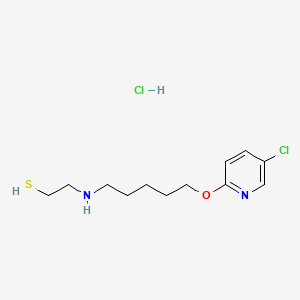
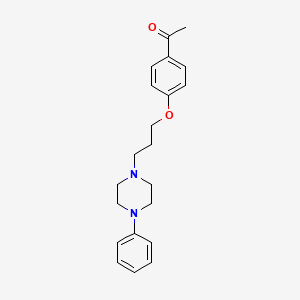
![2-[(5-Chloro-2-nitrophenyl)sulfanyl]benzoic acid](/img/structure/B11998766.png)

![N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]dodecanamide](/img/structure/B11998782.png)
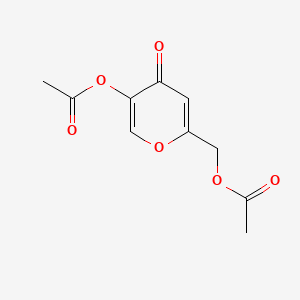
![9-Bromo-2-(2-furyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998793.png)
![3-(1H-benzotriazol-1-yl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide](/img/structure/B11998794.png)
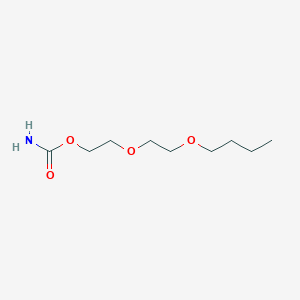
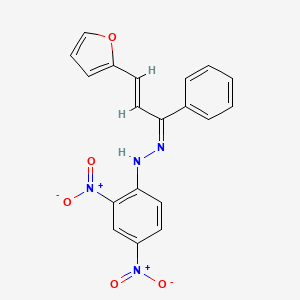
![9-Chloro-2-phenyl-5-(propan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998801.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetohydrazide](/img/structure/B11998802.png)
